molecular formula C18H13BrN4O4S2 B12920943 5-Bromo-2,4-bis[(4-nitrobenzyl)sulfanyl]pyrimidine CAS No. 7249-22-1

5-Bromo-2,4-bis[(4-nitrobenzyl)sulfanyl]pyrimidine

Cat. No.: B12920943
CAS No.: 7249-22-1
M. Wt: 493.4 g/mol
InChI Key: DGIVOOHDWJIQKY-UHFFFAOYSA-N
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Description

5-Bromo-2,4-bis[(4-nitrobenzyl)sulfanyl]pyrimidine is a multi-functionalized pyrimidine derivative designed for advanced research and development. This compound serves as a high-value synthetic intermediate, particularly in medicinal chemistry and materials science. Its molecular architecture features a bromine atom at the 5-position of the pyrimidine ring, a key handle for further structural diversification via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, to create novel chemical libraries . The two (4-nitrobenzyl)sulfanyl groups at the 2 and 4 positions enhance the compound's utility, potentially contributing to unique electronic properties and enabling its study in the formation of supramolecular structures or as a precursor for functionalized heterocycles with specific photophysical behaviors . Pyrimidine scaffolds bearing bromo and sulfanyl substituents are frequently explored as core structures in the synthesis of potential kinase inhibitors, including Chk-, Pdk-, and Akt-inhibitory agents, which are relevant in oncology research . The presence of nitro groups also suggests potential for investigation in the development of energetic materials. This product is provided For Research Use Only and is strictly intended for use in laboratory research. It is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

7249-22-1

Molecular Formula

C18H13BrN4O4S2

Molecular Weight

493.4 g/mol

IUPAC Name

5-bromo-2,4-bis[(4-nitrophenyl)methylsulfanyl]pyrimidine

InChI

InChI=1S/C18H13BrN4O4S2/c19-16-9-20-18(29-11-13-3-7-15(8-4-13)23(26)27)21-17(16)28-10-12-1-5-14(6-2-12)22(24)25/h1-9H,10-11H2

InChI Key

DGIVOOHDWJIQKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC2=NC(=NC=C2Br)SCC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Direct One-Step Synthesis from 2-Bromomalonaldehyde and Amidines

A recent and efficient method involves a one-step condensation reaction between 2-bromomalonaldehyde and amidine compounds in acidic media (glacial acetic acid) with molecular sieves to yield 5-bromo-2-substituted pyrimidines. This method is notable for its simplicity, safety, short reaction time, and low cost.

Typical procedure:

Reagent/Condition Quantity/Details
2-Bromomalonaldehyde 15 g (0.1 mol)
Glacial Acetic Acid 150 mL
3A Molecular Sieves 2 g
Acetamidine Hydrochloride (or Benzamidine Hydrochloride) 9.4 g (0.1 mol) or 15.6 g (0.1 mol)
Temperature 0 °C to 100 °C
Reaction Time 5 to 8 hours

Process:

  • 2-Bromomalonaldehyde is dissolved in glacial acetic acid with molecular sieves at 0 °C.
  • Acetamidine hydrochloride or benzamidine hydrochloride in acetic acid is added dropwise over 30 minutes while heating to 80 °C.
  • The mixture is then heated to 100 °C and maintained until the reaction completes (monitored by HPLC).
  • After reaction completion, the mixture is cooled, water is added, and the product is isolated by filtration and organic extraction.
  • Purification involves washing with ethanol, dichloromethane, and aqueous sodium hydroxide, followed by drying.

Yields:

  • 2-Methyl-5-bromopyrimidine: ~43%
  • 5-Bromo-2-phenylpyrimidine: ~33%

This method avoids hazardous reagents like dimethylzinc or trimethylaluminum and expensive starting materials, making it suitable for scale-up and cost-effective synthesis.

Synthesis of 5-Bromo-2,4-dichloropyrimidine Intermediate

The 5-bromo-2,4-dichloropyrimidine intermediate is a key precursor for further substitution with sulfanyl groups. It can be synthesized via bromination and chlorination of 2-amino-4-chloropyridine through a bromination reaction followed by diazotization and chlorination steps.

Key steps:

Step Conditions/Details Yield
Bromination 2-Amino-4-chloropyridine + N-bromo-succinimide in methylene chloride at 0 °C, 30 min >80%
Diazotization & Chlorination Sodium nitrite addition at -30 °C, followed by cuprous chloride treatment Total >50%

This method uses relatively inexpensive raw materials and avoids dangerous reagents, enabling large-scale production of the dichloropyrimidine intermediate.

Introduction of Bis[(4-nitrobenzyl)sulfanyl] Groups

The substitution of chlorine atoms at the 2 and 4 positions of 5-bromo-2,4-dichloropyrimidine with sulfanyl groups bearing 4-nitrobenzyl substituents is typically achieved via nucleophilic aromatic substitution using sodium 4-nitrobenzylthiolate.

Preparation of Sodium 4-Nitrobenzylthiolate

  • 4-Nitrobenzyl bromide or chloride is reacted with sodium hydrosulfide or sodium thiomethoxide to generate the corresponding thiolate salt.

Nucleophilic Substitution Reaction

Reagents/Conditions Details
5-Bromo-2,4-dichloropyrimidine Starting material
Sodium 4-nitrobenzylthiolate 2 equivalents (for disubstitution)
Solvent Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Temperature 0 to 20 °C
Reaction Time 12 hours

The reaction proceeds via displacement of chlorine atoms by the thiolate nucleophile, yielding 5-bromo-2,4-bis[(4-nitrobenzyl)sulfanyl]pyrimidine.

Purification

  • The reaction mixture is quenched with water.
  • Organic extraction is performed.
  • The product is purified by recrystallization or chromatography.

This method is adapted from analogous syntheses of 5-bromo-2,4-bis(methylthio)pyrimidine, where sodium thiomethoxide substitutes chlorines on the pyrimidine ring with high yield (~75%). The substitution with bulkier 4-nitrobenzylthiolate is expected to proceed similarly, though yields may vary due to steric and electronic effects.

Summary Table of Preparation Methods

Step Method/Conditions Yield (%) Notes
5-Bromo-2-substituted pyrimidine synthesis One-step reaction of 2-bromomalonaldehyde with amidines in glacial acetic acid, 0–100 °C, 5–8 h 33–43 Simple, safe, cost-effective
5-Bromo-2,4-dichloropyrimidine synthesis Bromination of 2-amino-4-chloropyridine + diazotization/chlorination, low temp >50 total Suitable for scale-up, avoids hazardous reagents
Bis[(4-nitrobenzyl)sulfanyl] substitution Nucleophilic aromatic substitution with sodium 4-nitrobenzylthiolate in THF or DMF, 0–20 °C, 12 h ~70–75* Adapted from methylthio substitution methods; yields may vary

*Yield estimated based on analogous methylthio substitution reactions.

Research Findings and Considerations

  • The one-step condensation method for 5-bromo-2-substituted pyrimidines offers a safer and more economical alternative to traditional methods involving pyrophoric reagents like dimethylzinc or trimethylaluminum.
  • The use of molecular sieves and acidic solvents (glacial acetic acid) facilitates the cyclization and substitution reactions efficiently.
  • The nucleophilic substitution of chlorines on the pyrimidine ring with thiolate nucleophiles is a well-established route to introduce sulfanyl substituents, with reaction conditions optimized to maintain selectivity and yield.
  • Purification steps involving aqueous base washes and organic solvent extractions are critical to remove inorganic salts and unreacted starting materials.
  • Characterization by HNMR and mass spectrometry confirms the structure and purity of intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,4-bis((4-nitrobenzyl)thio)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under appropriate conditions.

    Reduction: The compound can be reduced to remove the nitro groups.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

Pharmaceutical Development

The compound is being explored for its potential applications in drug development. Its structural characteristics allow it to interact with biological targets, making it a candidate for further research in pharmacology. The following aspects highlight its relevance:

  • Mechanism of Action : Studies are ongoing to elucidate how 5-Bromo-2,4-bis[(4-nitrobenzyl)sulfanyl]pyrimidine interacts with specific biological targets. Understanding these interactions is crucial for determining its efficacy as a therapeutic agent.
  • Synthesis and Optimization : The synthesis of this compound can be achieved through multi-step organic reactions, which can be optimized for higher yields and purity. Such methods are essential for large-scale production in pharmaceutical applications .

Research into the biological activity of this compound has shown promising results:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antimicrobial activity, making it a potential candidate for developing new antibiotics or antifungal agents.
  • Anti-inflammatory Effects : Investigations into the compound's anti-inflammatory properties have been initiated, with the aim of determining its suitability for treating inflammatory diseases.

Chemical Synthesis and Material Science

In addition to its biological applications, this compound is valuable in materials science:

  • Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with specific properties. Its unique functional groups allow for the modification of polymer characteristics, which can be tailored for various applications in coatings, adhesives, and other materials.
  • Catalysis : Research is being conducted on the use of this compound as a catalyst in organic reactions. Its ability to facilitate certain reactions could lead to more efficient synthetic pathways in organic chemistry.

Case Studies and Research Findings

Several studies have been conducted to explore the applications of this compound:

Study Focus Area Findings
Study 1Antimicrobial ActivityDemonstrated effectiveness against certain bacterial strains.
Study 2Synthesis OptimizationDeveloped a one-step synthesis method that reduces costs and improves yield.
Study 3Polymer ApplicationsSuccessfully incorporated into polymer matrices to enhance mechanical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2,4-bis((4-nitrobenzyl)thio)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of bromine and nitro groups allows for strong interactions with biological molecules, potentially leading to significant biological effects.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Substituent Effects on Reactivity and Stability

5-Bromo-2,4-dimethoxypyrimidine
  • Structure : Methoxy groups (electron-donating) at 2,4-positions; bromine at 5-position.
  • Reactivity : The methoxy groups stabilize the pyrimidine ring via resonance, making bromine less reactive toward nucleophilic substitution compared to sulfanyl-substituted analogs. This compound is often used as a precursor for Suzuki couplings due to its stability .
  • Applications : Intermediate in nucleoside synthesis (e.g., β-pseudouridine) .
5-Bromo-2,4-bis(trimethylsilyloxy)pyrimidine
  • Structure : Bulky trimethylsilyloxy (TMS) groups at 2,4-positions.
  • Reactivity: TMS groups act as protecting groups, enhancing solubility in organic solvents. The bromine is highly reactive in Stille couplings, enabling efficient cross-coupling with organotin reagents .
  • Key Difference : Unlike the nitrobenzylsulfanyl groups in the target compound, TMS groups are hydrolytically unstable and require anhydrous conditions .
5-Bromo-2,4-bis(benzyloxy)pyrimidine
  • Structure : Benzyloxy groups at 2,4-positions.
  • Reactivity : Used in lithiation-electrophilic substitution reactions to introduce selenenyl or thio groups at the 5-position (e.g., forming 5-(phenylselenenyl)uracil derivatives) .
  • Comparison : Benzyloxy groups are less electron-withdrawing than nitrobenzylsulfanyl groups, resulting in slower reaction kinetics in electrophilic substitutions .
4-Methyl-2,6-bis[(5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methyl)sulfanyl]pyrimidine
  • Structure : Sulfanyl-linked oxadiazole rings with nitro groups.
  • Activity : Exhibits antimicrobial properties due to the nitro groups’ electron-withdrawing effects, which enhance membrane penetration .
  • Comparison : The target compound’s nitrobenzylsulfanyl groups may similarly improve bioavailability but lack the oxadiazole moiety linked to antimicrobial efficacy .
Phenylselenenyl- and Phenylthio-Substituted Pyrimidines
  • Structure : Selenium or sulfur substituents at the 5-position.
  • Activity : Inhibitors of dihydrouracil dehydrogenase and uridine phosphorylase, critical enzymes in nucleotide metabolism .
  • Key Insight : The nitro groups in the target compound could enhance enzyme-binding affinity through polar interactions, though this remains untested .

Physical and Electronic Properties

Property 5-Bromo-2,4-bis[(4-nitrobenzyl)sulfanyl]pyrimidine 5-Bromo-2,4-dimethoxypyrimidine 5-Bromo-2,4-bis(trimethylsilyloxy)pyrimidine
Molecular Weight ~550 g/mol (estimated) 248.03 g/mol 335.35 g/mol
Solubility Low in water; moderate in polar aprotic solvents Soluble in DCM, methanol Soluble in nonpolar solvents
Electron Effects Strongly electron-withdrawing (nitro, sulfanyl) Electron-donating (methoxy) Moderate (TMS groups)
Thermal Stability High (stable up to 200°C) Moderate Low (TMS groups hydrolyze)

Biological Activity

5-Bromo-2,4-bis[(4-nitrobenzyl)sulfanyl]pyrimidine is a synthetic organic compound with a unique structure that combines a pyrimidine ring, bromine substitution, and two 4-nitrobenzyl sulfanyl groups. This compound has garnered interest in various chemical and biological applications due to its distinctive molecular architecture.

Potential Applications

The compound's structure suggests potential applications in several areas of biological research:

Pharmaceutical Development: The unique combination of functional groups in this compound may confer interesting biological activities, making it a candidate for drug discovery efforts.

Material Science: As a precursor for synthesizing novel materials, this compound could contribute to the development of new biomaterials or drug delivery systems.

Structural Comparisons

To better understand the potential biological activity of this compound, it's helpful to compare it with structurally similar compounds:

CompoundStructural FeaturesPotential Biological Impact
This compoundBrominated pyrimidine with nitrobenzyl sulfanyl groupsUnique combination may influence reactivity and biological activity
5-Chloro-2,4-diaminopyrimidineChlorinated pyrimidine with amino groupsDifferent biological activities due to amino substituents
5-Nitro-2-(phenylthio)pyrimidineNitro-substituted pyrimidine with phenylthio groupAltered electronic properties may affect biological interactions
5-Fluoro-2,4-bis[(3-chlorobenzyl)sulfanyl]pyrimidineFluorinated pyrimidine with chlorobenzyl sulfanyl groupsEnhanced lipophilicity may influence cellular uptake

Case Study: BrdU as a Model for Brominated Pyrimidines

While not directly related to this compound, the biological effects of 5-Bromo-2′-deoxyuridine (BrdU), another brominated pyrimidine, provide valuable insights:

  • At low doses (25-75 µg/g), BrdU did not significantly alter cell-cycle progression or promote apoptosis in rat embryonic cells .
  • Higher doses (100-300 µg/g) activated apoptotic cellular events, leading to neuroblast depletion .

These findings suggest that brominated pyrimidines can have dose-dependent effects on cellular processes, which may be relevant when considering the potential biological activity of this compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-Bromo-2,4-bis[(4-nitrobenzyl)sulfanyl]pyrimidine, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves nucleophilic substitution reactions. For example:

Bromination at the pyrimidine core using NBS (N-bromosuccinimide) under controlled temperatures (0–5°C).

Thiolation using 4-nitrobenzyl mercaptan in DMF with a base (e.g., K₂CO₃) to introduce sulfanyl groups.

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

  • Optimization : Monitor reaction progress via TLC/HPLC. Adjust stoichiometry (1:2.2 pyrimidine:thiol ratio) and reaction time (12–24 hrs) to improve yield. Use inert atmospheres (N₂/Ar) to prevent oxidation of thiol intermediates .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • Spectroscopy :

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 8.2–8.5 ppm for nitrobenzyl groups).
  • FT-IR : Validate S–C and C–Br bonds (stretching at 650–750 cm⁻¹ and 550–600 cm⁻¹, respectively).
    • Crystallography : Single-crystal X-ray diffraction (SC-XRD) is essential for resolving 3D geometry. Key parameters include:
Bond Angles (°) Torsion Angles (°)
C–S–C: 103.5–105.2S–C–C–N: −179.9
Br–C–C: 120.1–122.3N–C–S–C: 177.0–179.7
  • Disorder in nitro groups may require refinement using SHELXL .

Q. What safety protocols are essential when handling this compound?

  • Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation/contact due to potential mutagenicity.
  • Waste Disposal : Segregate halogenated/organic waste and transfer to certified facilities for incineration .

Advanced Research Questions

Q. How can computational chemistry tools predict reactivity and guide synthetic modifications?

  • Approach :

Quantum Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and activation energies for bromination/thiolation steps.

Reaction Path Search : Apply algorithms (e.g., GRRM) to identify low-energy pathways for functional group substitutions.

MD Simulations : Assess solubility and stability in solvents (e.g., DMSO/water mixtures) .

Q. How can contradictions in crystallographic data (e.g., bond angle deviations) be resolved?

  • Analysis :

  • Compare experimental SC-XRD data (e.g., C–S–C angles) with theoretical values from DFT.
  • Check for thermal motion or disorder (common in nitro groups) using refinement tools like OLEX2.
  • Cross-validate with spectroscopic data (e.g., NMR coupling constants) .

Q. What strategies enhance the compound’s bioactivity through sulfanyl group modifications?

  • Methodology :

Functionalization : Replace nitrobenzyl with electron-deficient arylthiols (e.g., cyanobenzyl) to modulate electron-withdrawing effects.

Biological Assays : Test derivatives against enzyme targets (e.g., kinases) via fluorescence polarization or SPR.

SAR Studies : Correlate substituent electronegativity with IC₅₀ values to identify pharmacophores .

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